molecular formula C11H16N2O3S B13841253 4-(4-Methylpiperazine-1-sulfonyl)phenol CAS No. 117209-61-7

4-(4-Methylpiperazine-1-sulfonyl)phenol

Cat. No.: B13841253
CAS No.: 117209-61-7
M. Wt: 256.32 g/mol
InChI Key: LAYRCNCYOMHWSI-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazine-1-sulfonyl)phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound, in particular, has a phenol group attached to a sulfonyl group, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-sulfonyl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-sulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Sulfides

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Antidepressant Activity

Research has shown that compounds containing the piperazine structure, including 4-(4-Methylpiperazine-1-sulfonyl)phenol, exhibit significant interactions with serotonin receptors. Specifically, it has been investigated as a potential ligand for the 5-HT7 receptor, which plays a crucial role in mood regulation. The structure-activity relationship studies indicate that modifications in the piperazine ring can enhance binding affinity and efficacy as an antidepressant .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies suggest that derivatives of piperazine can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymatic pathways. The sulfonamide group in this compound may contribute to its antimicrobial activity, making it a candidate for further development as an antibiotic .

Antimalarial Activity

Recent investigations have identified analogs of this compound as potential antimalarial agents. A study highlighted the efficacy of piperazine-containing compounds against chloroquine-resistant strains of Plasmodium falciparum. The mechanism appears to involve interference with the parasite's metabolic processes, suggesting that this compound could be a lead for new antimalarial therapies .

Case Study 1: Antidepressant Development

A series of experiments were conducted to evaluate the antidepressant potential of this compound derivatives. In vitro assays demonstrated significant activity in blocking serotonin reuptake, with some compounds showing comparable effects to established antidepressants. This positions the compound as a promising candidate for further clinical evaluation .

Case Study 2: Antimicrobial Screening

In a comprehensive screening against various bacterial strains, derivatives of this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-1-sulfonyl)aniline
  • 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Uniqueness

4-(4-Methylpiperazine-1-sulfonyl)phenol is unique due to the presence of both a phenol and a sulfonyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its applications.

Biological Activity

4-(4-Methylpiperazine-1-sulfonyl)phenol, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C12_{12}H18_{18}N2_2O2_2S
  • Molecular Weight : 250.35 g/mol

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In a study evaluating its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages, the compound demonstrated a notable inhibitory effect. At a concentration of 6.0 μM, it reduced NO production to 52.19 ± 0.37%, compared to 68.32 ± 2.69% inhibition by the reference compound pyrrolidine dithiocarbamate (PDTC) at 30 μM .

Table 1: Inhibition of NO Production by Various Compounds

CompoundConcentration (μM)NO Production (%)
PDTC3068.32 ± 2.69
This compound652.19 ± 0.37

This study indicates that the compound possesses significant anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases.

Pharmacokinetics and Structure-Activity Relationship (SAR)

Research has shown that incorporating piperazine functionality into various drug scaffolds enhances pharmacokinetic properties and biological activity. For instance, studies on structurally related compounds revealed that para-substituted phenyl spacers and sulfonyl modifications on piperazines optimize potency and solubility .

Table 2: Structure-Activity Relationship Findings

Compound StructureIC50 (nM)Observations
N4-Acetyl substituted piperazine3.3High potency against sEH
Unsubstituted piperazine156Lower potency
Para-substituted phenyl with sulfonylVariesImproved solubility and potency

The data suggest that modifications to the piperazine ring significantly influence the biological efficacy of related compounds.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Inhibition of Epoxide Hydrolases : Research indicated that piperazine derivatives exhibit strong inhibition against soluble epoxide hydrolase (sEH), suggesting potential applications in managing pain and inflammation .
  • Cancer Therapeutics : The incorporation of piperazine into drug design has led to improved selectivity against cancer cell lines, with some derivatives demonstrating subnanomolar activity against specific kinases involved in tumor growth .
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties associated with piperazine-containing compounds, which may have implications for treating neurodegenerative diseases .

Properties

CAS No.

117209-61-7

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylphenol

InChI

InChI=1S/C11H16N2O3S/c1-12-6-8-13(9-7-12)17(15,16)11-4-2-10(14)3-5-11/h2-5,14H,6-9H2,1H3

InChI Key

LAYRCNCYOMHWSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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